N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12(11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h11,16H,1-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIDJLQKPOIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with (1-hydroxycyclopentyl)methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, including distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanecarboxamides.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it can modulate signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Thiourea-Functionalized Cyclohexanecarboxamides
Compounds such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) incorporate a thiourea group (-NHC(S)NH-) attached to the cyclohexanecarboxamide backbone. These derivatives are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with aryl amines, achieving yields of 70–90% . Key distinctions include:
- Solubility and Reactivity: Thiourea derivatives exhibit enhanced metal-chelating capabilities due to sulfur and nitrogen donor atoms, making them valuable in selective metal ion extraction and catalysis .
- Biological Activity : Several analogs show antifungal, antitumor, and insecticidal properties, attributed to the thiourea moiety’s ability to disrupt enzyme function .
- Crystallography: The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) reveals C–O···π interactions (3.612 Å), stabilizing the lattice through non-covalent interactions .
Alkyl-Substituted Cyclohexanecarboxamides
Examples include N-(heptan-4-yl)cyclohexanecarboxamide and N-(octan-2-yl)cyclohexanecarboxamide , synthesized via copper-catalyzed alkylation of cyclohexanecarboxylic acid with alkyl halides (yields: 64–76%) . Key features:
- Lipophilicity : Long alkyl chains (e.g., heptan-4-yl) increase hydrophobicity, as evidenced by NMR shifts (δ 0.89 ppm for terminal methyl groups) and retention on silica columns .
- Thermal Stability : Melting points for these compounds range from 115–118°C, influenced by alkyl chain packing .
However, steric hindrance from the cyclic pentyl group may affect binding to hydrophobic targets .
Radiolabeled Cyclohexanecarboxamides for Imaging
18F-Mefway and 18F-FCWAY are serotonin 1A (5-HT1A) receptor ligands used in PET imaging. Both feature fluorinated cyclohexanecarboxamide cores but differ in substituents:
- 18F-Mefway : Contains a 4-(trans-18F-fluoranylmethyl) group, enhancing blood-brain barrier penetration .
- 18F-FCWAY : Includes a pyridyl group, improving receptor affinity (Ki < 1 nM) but suffering from rapid metabolism in vivo .
Complex Bicyclic and Heterocyclic Derivatives
Examples like N-[pentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁴,⁹]dodec-8-yl]cyclohexanecarboxamide feature fused ring systems, synthesized via hydrogenation and amide coupling (yields: 50–80%) .
- Steric Effects : Bulky substituents reduce conformational flexibility, as shown by restricted rotation in NMR spectra (e.g., δ 1.06 ppm for tert-butyl groups) .
- Bioactivity : Such compounds are explored as enzyme inhibitors (e.g., 11β-hydroxysteroid dehydrogenase) due to rigid, shape-complementary structures .
Comparison with Target Compound : The hydroxycyclopentyl group offers moderate steric bulk compared to pentacyclic systems, balancing rigidity and synthetic accessibility .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.30 g/mol
- CAS Number : 1215769-78-0
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with (1-hydroxycyclopentyl)methylamine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions, followed by purification through recrystallization or chromatography.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
- Modulation of Signaling Pathways : It may alter physiological responses by modulating specific signaling pathways.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.
- Analgesic Properties : Potential use in pain management due to its interaction with pain signaling pathways.
- Biochemical Probes : Used in studies to explore enzyme interactions and metabolic pathways.
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of this compound, researchers observed a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases.
Study 2: Analgesic Effects
Another study focused on the analgesic properties of the compound, demonstrating its effectiveness in reducing pain responses in animal models. The results indicated that it significantly lowered pain perception compared to control groups.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexanecarboxamide | Lacks hydroxyl group | Limited anti-inflammatory effects |
| N-[(1-hydroxycyclopentyl)methyl]benzamide | Contains benzene ring | Different pharmacokinetic profile |
| N-[(1-hydroxycyclopentyl)methyl]cyclopentanecarboxamide | Cyclopentane ring instead of cyclohexane | Variations in steric and electronic characteristics |
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, benzene, 0°C | 85–90 | 90 |
| Amide coupling | DCC/DMAP, rt, 12h | 70–75 | 95 |
| Purification | SiO₂, EtOAc/hexane (1:3) | 65 | 99 |
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking simulations are used to study binding affinities. For example:
- DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like 5-hydroxytryptamine receptors or kinases , identifying key residues (e.g., Ser159, Tyr326) for hydrogen bonding .
- MD simulations assess stability of ligand-target complexes over 100-ns trajectories .
Case Study : A related cyclohexanecarboxamide showed IC₅₀ = 2.1 µM against RSV via inhibition of viral fusion proteins, validated by docking and in vitro assays .
What spectroscopic techniques are essential for characterizing this compound’s structure?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for cyclopentyl (δ 1.4–2.1 ppm) and cyclohexane (δ 1.2–1.8 ppm) protons. Amide protons appear at δ 6.8–7.2 ppm .
- IR spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Question
- Hydrophobicity : Adding methyl groups to the cyclopentyl ring increases logP (e.g., from 2.3 to 3.1), enhancing blood-brain barrier penetration .
- Bioactivity : A para-methoxy substituent on the phenyl ring improved antiproliferative activity (IC₅₀ = 8.7 µM vs. 22.3 µM in parent compound) in breast cancer cells .
- Stability : Electron-withdrawing groups (e.g., -CF₃) reduce metabolic degradation in liver microsomes (t₁/₂ increased from 1.2 to 4.7 h) .
Q. SAR Table
| Substituent | logP | IC₅₀ (µM) | t₁/₂ (h) |
|---|---|---|---|
| -H | 2.3 | 22.3 | 1.2 |
| -OCH₃ | 2.8 | 8.7 | 2.5 |
| -CF₃ | 3.1 | 5.4 | 4.7 |
What in vitro assays are suitable for evaluating its pharmacological potential?
Advanced Research Question
- Antiproliferative assays : MTT/WST-1 tests on cancer cell lines (e.g., MCF-7, HCT116) with EC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .
- Cytotoxicity : Parallel artificial membrane permeability assay (PAMPA) to predict CNS penetration .
Q. Example Bioactivity Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| MTT | MCF-7 | EC₅₀ = 12.4 µM | |
| PAMPA | BBB | Pe = 12.3 nm/s | |
| Fluorescence | EGFR | IC₅₀ = 3.8 µM |
How can regioselectivity challenges in its synthesis be addressed?
Advanced Research Question
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block hydroxyl groups during cyclopentylmethylamine synthesis .
- Catalytic control : Pd/C or RuPhos ligands for Buchwald-Hartwig coupling to avoid N- vs. O-alkylation side products .
- Kinetic resolution : Chiral catalysts (e.g., Jacobsen’s) for enantioselective amide formation (>90% ee) .
What are the key stability concerns under varying pH and temperature conditions?
Basic Research Question
- pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) due to amide hydrolysis; stable at pH 5–8 (t₁/₂ >48 h) .
- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C under argon .
- Light sensitivity : UV irradiation (254 nm) causes 30% degradation in 24h; use amber vials .
Notes
- Methodology : Emphasizes reproducible protocols for synthesis, characterization, and bioassays.
- Advanced Tools : Computational models (DFT, docking) and SAR studies are prioritized for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
